molecular formula C6H5Cl B076840 Chlorobenzene-4-d1 CAS No. 13122-34-4

Chlorobenzene-4-d1

Cat. No.: B076840
CAS No.: 13122-34-4
M. Wt: 113.56 g/mol
InChI Key: MVPPADPHJFYWMZ-MICDWDOJSA-N
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Description

Chlorobenzene-4-d1: is a deuterated derivative of chlorobenzene, where one of the hydrogen atoms on the benzene ring is replaced by a deuterium atom. This compound is represented by the molecular formula C6H4ClD and has a molecular weight of 113.56 g/mol . Deuterated compounds like this compound are often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to the unique properties of deuterium.

Mechanism of Action

Target of Action

Chlorobenzene-4-d1, a deuterium-labeled chlorobenzene, is primarily used in the determination of quadrupole coupling constants . The isotopologue is useful for measuring the anisotropic constant of the quadrupole coupling, which is determined by the relative orientation between the two quadrupoles .

Mode of Action

The toxic effects of chlorobenzene may be largely ascribed to the metabolic formation of the epoxides, chlorobenzene-3,4-epoxide and chlorobenzene-2,3-epoxide, which can bind to macromolecules . These epoxides are capable of binding to proteins, RNA, and DNA, demonstrating their interaction with these biological targets .

Biochemical Pathways

The metabolism of chlorobenzene begins with oxidation by the mixed functional oxidases of the cytochrome P450 system to yield chlorobenzene-3,4-epoxide and, to a lesser extent, chlorobenzene-2,3-epoxide and 3-chlorophenol . The epoxides are then converted enzymatically by the action of glutathione transfer . In strain XJJ-1, CB was metabolized to o-chlorophenol and 3-chloroxychol by CB monooxygenase, followed by ortho-cleavage by the action of 3-chlorocatechol 1,2-dioxygenase .

Pharmacokinetics

Chlorobenzene, a related compound, is known to be taken up via the lungs and the gastrointestinal tract . Dermal absorption probably plays a less important role . In humans, chlorobenzene is excreted mainly in the urine in the form of the glucuronic acid and sulfate conjugates of 4-chlorocatechol and 4-chlorophenol .

Result of Action

The result of the action of this compound is the formation of quadrupole coupling constants . The isotopologue is useful for measuring the anisotropic constant of the quadrupole coupling . The metabolic formation of the epoxides, chlorobenzene-3,4-epoxide and chlorobenzene-2,3-epoxide, which can bind to macromolecules, is largely responsible for the toxic effects of chlorobenzene .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the degradation efficiency of chlorobenzene was found to be 85.2% at 15 °C, and the strain could also degrade six other aromatic hydrocarbons . This suggests that temperature and the presence of other compounds can influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Chlorobenzene-4-d1 interacts with various enzymes and proteins in biochemical reactions. For instance, in the cbs gene cluster of Pandoraea sp. strain MCB032, CbsA and CbsB, which are similar to the chlorobenzene dioxygenase and the cis-chlorobenzene dihydrodiol dehydrogenase in Ralstonia sp. JS705, transform chlorobenzene to 3-chlorocatechol .

Cellular Effects

The effects of this compound on cells and cellular processes are complex. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorobenzene-4-d1 can be synthesized from 4-bromochlorobenzene. One common method involves the reaction of 1-bromo-4-chlorobenzene with neopentyl sodium in hexane at 0°C for 30 minutes to form 4-chlorophenyl sodium. This intermediate is then trapped with chlorodimethylphenylsilane to yield this compound with an 88% yield .

Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves the use of deuterium gas or deuterated solvents in the reaction process. The specific methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Chlorobenzene-4-d1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Chlorobenzene (C6H5Cl)
  • Dichlorobenzene (C6H4Cl2)
  • Trichlorobenzene (C6H3Cl3)
  • Tetrachlorobenzene (C6H2Cl4)
  • Pentachlorobenzene (C6HCl5)
  • Hexachlorobenzene (C6Cl6)

Uniqueness: Chlorobenzene-4-d1 is unique due to the presence of a deuterium atom, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The deuterium atom provides distinct spectral properties that are not present in non-deuterated chlorobenzenes .

Properties

IUPAC Name

1-chloro-4-deuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPPADPHJFYWMZ-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of Chlorobenzene-4-d1 allow researchers to study molecular motion in liquids?

A1: this compound is strategically deuterated, meaning a hydrogen atom is replaced with deuterium, a heavier isotope of hydrogen. This substitution distinguishes the C-D bond, allowing researchers to specifically track its rotational dynamics within the liquid using nuclear magnetic resonance (NMR) techniques. [, ]

Q2: What have researchers learned about this compound's behavior under pressure in liquids?

A2: Studies examining the pressure dependence of deuteron spin-lattice relaxation times in liquid this compound revealed a coupling between rotational and translational motions. [] This coupling is influenced by the shape and size of the molecule, with larger substituents on the benzene ring leading to a greater degree of coupling. This research helps scientists understand how molecular shape impacts movement within liquid environments.

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